Epicatechin 3-O-(3-O-methylgallate)

Descripción general

Descripción

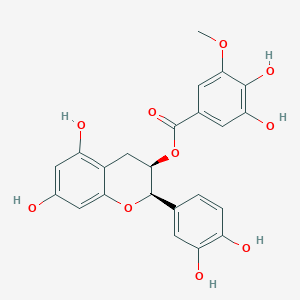

Epicatechin 3-O-(3-O-methylgallate) is a gallate ester obtained by the formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of epicatechin . It is a polyphenolic compound found in various plants, including Camellia sinensis (tea plant), and is known for its antioxidant and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of epicatechin 3-O-(3-O-methylgallate) involves the assembly of lithiated fluorobenzene and epoxy alcohol followed by a pyran cyclization . The process typically uses 1,3,5-trifluorobenzene as the A-ring equivalent for functionalization and the pyran annulation .

Industrial Production Methods: Industrial production methods for epicatechin 3-O-(3-O-methylgallate) are not well-documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Synthetic Reactions and Modifications

ECG3''Me's synthesis and derivatization involve strategic protection/deprotection and functional group transformations. Key reactions include:

Benzylation of Hydroxyl Groups

-

Reagents/Conditions : Benzyl bromide (BnBr), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), dimethylformamide (DMF) at ambient temperature .

-

Purpose : Protects the 3-OH group to prevent undesired side reactions during subsequent steps.

-

Outcome : Orthogonally protected intermediates (e.g., 3b ) are generated in ~73% yield .

Acid-Catalyzed Deprotection

Glucuronidation

-

Reagents/Conditions :

Hydrolysis and Hydrogenolysis

-

Alkaline Hydrolysis : NaOH in methanol/water removes acetyl groups .

-

Hydrogenolysis : H<sub>2</sub>/Pd-C eliminates benzyl protecting groups .

Table 1: Key Synthetic Reactions of ECG3''Me Derivatives

Radical Scavenging and Antioxidant Activity

ECG3''Me neutralizes reactive oxygen species (ROS) via hydrogen atom transfer or electron donation :

-

DPPH Assay : Scavenges 2,2-diphenyl-1-picrylhydrazyl radicals with IC<sub>50</sub> values comparable to EGCG .

-

Cellular Systems : Upregulates heme oxygenase-1 (HO-1) expression under H<sub>2</sub>O<sub>2</sub> stress, enhancing cytoprotection .

Enzyme Inhibition

-

α-Glucosidase Inhibition : ECG3''Me exhibits 4.2-fold higher inhibitory activity (IC<sub>50</sub>: 14.7 µM) than non-methylated ECG (IC<sub>50</sub>: 61.1 µM) .

-

Mechanism : Methylation enhances binding affinity to the enzyme's active site, reducing postprandial glucose spikes .

Table 2: Reactivity Comparison of ECG3''Me and Analogues

-

Methylation Impact : The 3-O-methyl group in ECG3''Me improves metabolic stability and bioavailability compared to non-methylated catechins .

Industrial and Pharmacological Implications

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C23H20O10

- Molecular Weight : 456.4 g/mol

- Chemical Structure : It is a gallate ester formed through the condensation of gallic acid and epicatechin, exhibiting characteristics typical of flavonoids and polyphenols .

Antioxidant Properties

Epicatechin 3-O-(3-O-methylgallate) has demonstrated significant antioxidant capabilities. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. In a study involving keratinocytes (HaCaT cells), this compound was shown to enhance cell viability under oxidative stress conditions induced by hydrogen peroxide (H₂O₂) and ultraviolet B (UVB) exposure. The compound upregulated the expression of heme oxygenase 1 (HO-1), which plays a crucial role in cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory properties of Epicatechin 3-O-(3-O-methylgallate) have been substantiated through various studies. One notable investigation found that this compound significantly suppressed inflammation in mouse ear models induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). At a dosage of 200 micrograms, it reduced inflammation by 50%, outperforming conventional anti-inflammatory agents like indomethacin .

Antiallergic Effects

Research has also highlighted the antiallergic potential of Epicatechin 3-O-(3-O-methylgallate). A study assessed its impact on histamine release from murine bone marrow mast cells, revealing that it effectively inhibited histamine release at concentrations as low as 50 micrograms per milliliter. This suggests its utility in managing allergic reactions .

Comparative Analysis of Epicatechin 3-O-(3-O-methylgallate) with Other Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antiallergic Activity |

|---|---|---|---|

| Epicatechin 3-O-(3-O-methylgallate) | High | Significant (50% reduction) | Effective |

| Indomethacin | Moderate | Standard | Not applicable |

| Glycyrrhetinic Acid | Low | Standard | Not applicable |

Case Study 1: Cytoprotective Effects

In a controlled study on HaCaT cells, Epicatechin 3-O-(3-O-methylgallate) was administered under conditions of oxidative stress. The results indicated that the compound not only improved cell viability but also promoted cell proliferation through the regulation of the AKT/NF-κB signaling pathway, thereby enhancing cellular resilience against environmental stressors .

Case Study 2: Tea Cultivar Analysis

Different tea cultivars were analyzed for their content of Epicatechin 3-O-(3-O-methylgallate). The cultivar 'Benifuuki' was found to have the highest concentration (1.05% dry weight), correlating with enhanced antiallergic effects compared to other cultivars. This underscores the importance of specific tea varieties in maximizing the health benefits associated with this compound .

Mecanismo De Acción

Epicatechin 3-O-(3-O-methylgallate) exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes such as heme oxygenase 1 (HO-1).

Anti-inflammatory Activity: The compound inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPKs.

Neuroprotective Effects: It interacts with plasma membrane proteins and promotes autophagy, thereby protecting neurons from oxidative stress and inflammation.

Comparación Con Compuestos Similares

Epicatechin 3-O-(3-O-methylgallate) is unique among similar compounds due to its specific methylation pattern, which enhances its bioavailability and stability . Similar compounds include:

Epigallocatechin-3-O-gallate (EGCG): Known for its potent antioxidant and anti-inflammatory properties.

Epicatechin: A catechin with antioxidant properties but lacks the methylation found in epicatechin 3-O-(3-O-methylgallate).

Actividad Biológica

Epicatechin 3-O-(3-O-methylgallate) (ECG3''Me) is a methylated catechin primarily found in certain tea cultivars, especially the Benifuuki variety of Camellia sinensis. This compound is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anti-diabetic effects. This article provides a comprehensive overview of the biological activity associated with ECG3''Me, supported by relevant research findings and case studies.

Chemical Structure and Properties

ECG3''Me is a derivative of epicatechin, characterized by the presence of a methoxy group on the gallate moiety. Its chemical structure enhances its bioavailability and stability compared to non-methylated catechins.

1. Anti-inflammatory Effects

Research has demonstrated that ECG3''Me exhibits significant anti-inflammatory properties. In a study evaluating its effects on TPA-induced inflammation in mouse ears, ECG3''Me suppressed inflammation by 50% at a dosage of 200 µg, outperforming traditional anti-inflammatory agents like indomethacin . This suggests that ECG3''Me could serve as an effective natural anti-inflammatory compound.

2. Antioxidant Activity

ECG3''Me possesses strong antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases. The compound has been shown to scavenge free radicals effectively, contributing to its protective effects against cellular damage .

3. Lipid-Lowering Effects

In animal studies, particularly with mice fed a high-fat/high-sucrose diet, ECG3''Me-rich tea extracts significantly reduced plasma triglycerides and non-esterified fatty acids. Mice supplemented with Benifuuki tea showed decreased adipose tissue weights and lower hepatic triglyceride levels compared to controls . This indicates a potential role for ECG3''Me in managing lipid metabolism and preventing obesity-related complications.

4. Antidiabetic Properties

Recent findings suggest that ECG3''Me acts as an α-glucosidase inhibitor, which may help regulate postprandial blood glucose levels. In comparative studies, ECG3''Me showed a higher inhibitory effect on α-glucosidase than its non-methylated counterparts . This property positions ECG3''Me as a candidate for developing functional foods aimed at diabetes management.

Research Findings and Case Studies

Propiedades

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O10/c1-31-19-6-11(5-17(28)21(19)29)23(30)33-20-9-13-15(26)7-12(24)8-18(13)32-22(20)10-2-3-14(25)16(27)4-10/h2-8,20,22,24-29H,9H2,1H3/t20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTBMCGGGJLOPS-IFMALSPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292655 | |

| Record name | Epicatechin 3-O-(3-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83104-86-3 | |

| Record name | Epicatechin 3-O-(3-O-methyl)gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83104-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin 3-O-(3-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicatechin 3-O-(3-O-methylgallate) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.